Ethyl 10H-phenothiazin-2-ylcarbamate
Overview
Description
Ethyl 10H-phenothiazin-2-ylcarbamate is a chemical compound with the molecular formula C15H14N2O2S . It has an average mass of 286.349 Da and a monoisotopic mass of 286.077606 Da . This compound is also known by other names such as Carbamic acid, N-10H-phenothiazin-2-yl-, ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 10H-phenothiazin-2-ylcarbamate consists of a phenothiazine core, which is a tricyclic compound that includes two benzene rings and a nitrogen-containing heterocycle .Physical And Chemical Properties Analysis
Ethyl 10H-phenothiazin-2-ylcarbamate has a predicted boiling point of 421.6±34.0 °C and a predicted density of 1.316±0.06 g/cm3 .Scientific Research Applications
Pharmacological Activity
Ethyl 10H-phenothiazin-2-ylcarbamate derivatives exhibit significant pharmacological activity. For instance, specific derivatives, such as methyl 10-(B-diethylaminopropionyl)phenothiazine-2-carbamate, demonstrate potent antiarrhythmic actions, surpassing traditional drugs like quinidine and novocainamide. Ethyl 10-(B-morpholinopropionyl)phenothiazine-2-carbamate, marketed as ethmozine, is used in treating heart conditions like extrasystole, flutter, and tachycardia (Khutornenko, Panshina, & Zhuravlev, 2004).
Degradation and Stability Studies
The degradation kinetics and mechanisms of related compounds such as moricizine hydrochloride have been studied. This involves amide hydrolysis yielding ethyl (10H-phenothiazin-2-yl) carbamate and other derivatives, with the degradation pathways varying across different pH levels. Understanding these processes is crucial for developing stable and effective pharmaceutical formulations (King, Sigvardson, Dudzinski, & Torosian, 1992).
Antimicrobial and Antitubercular Activities
Novel urea derivatives of Ethyl 10H-phenothiazin-2-ylcarbamate have been synthesized, showing notable antimicrobial, antitubercular, antioxidant, and anticancer activities. For example, certain compounds demonstrated significant inhibition against Mycobacterium tuberculosis and human cervical cancer cell lines (Rajasekaran & Devi, 2012).
Organic Light-Emitting Diodes (OLEDs)
Ethyl 10H-phenothiazin-2-ylcarbamate derivatives have been utilized in the development of phosphorescent organic light-emitting diodes (OLEDs). These compounds have shown high efficiency and effectiveness as ambipolar hosts for green and red phosphorescent OLEDs, demonstrating potential in advanced electronic and display technologies (Bagdžiu̅nas et al., 2016).
Antidepressant and Anxiolytic Activities
Derivatives of Ethyl 10H-phenothiazin-2-ylcarbamate have been explored for their potential antidepressant and anxiolytic properties. The synthesis of triazolylphenothiazine derivatives and their evaluation for these activities highlight the potential of these compounds in mental health treatments (Turan-Zitouni, Kaplancıklı, Kılıç, & Erol, 2002).
Optoelectronic Properties
Ethyl 10H-phenothiazin-2-ylcarbamate-based compounds have been investigated for their optoelectronic properties. These studies include the analysis of vinyl-substituted 10H-phenothiazine derivatives, indicating potential applications in near-infrared sensor technology and fluorophore-switching (Lin & Chang, 2009).
Enzyme-Catalyzed Synthesis
There has been significant research in the enzyme-catalyzed synthesis of racemic ethyl 10H-phenothiazin-2-ylcarbamate derivatives. This approach offers a method for efficient synthesis of enantiomerically enriched compounds, which can be crucial for specific pharmaceutical applications (Brem et al., 2010).
Antitumor Activity
Some derivatives of Ethyl 10H-phenothiazin-2-ylcarbamate, such as 10-[N-(Phthalimido)alkyl]-2-substituted-10H-phenothiazines, have shown promising antitumor activity. These compounds have been found effective against various cancer cell lines, highlighting their potential in cancer therapy (Motohashi et al., 1996).
properties
IUPAC Name |
ethyl N-(10H-phenothiazin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-2-19-15(18)16-10-7-8-14-12(9-10)17-11-5-3-4-6-13(11)20-14/h3-9,17H,2H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCBPVYEETWLEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80958752 | |
Record name | Ethyl hydrogen 10H-phenothiazin-2-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 10H-phenothiazin-2-ylcarbamate | |
CAS RN |
37711-29-8 | |
Record name | Ethyl N-10H-phenothiazin-2-ylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37711-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydrogen 10H-phenothiazin-2-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80958752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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